4-Bromo-6-methoxyquinoline
Overview
Description
4-Bromo-6-methoxyquinoline is a halogenated quinoline derivative that serves as a key building block in the synthesis of various biologically active compounds. It is particularly relevant in the field of drug discovery, especially for the development of antimicrobial agents and tyrosine kinase inhibitors. The presence of bromine and methoxy groups on the quinoline ring structure allows for further functionalization and the creation of compounds with significant pharmacological properties .
Synthesis Analysis
The synthesis of 4-Bromo-6-methoxyquinoline and its derivatives can be achieved through various synthetic routes. A practical and scalable 4-step synthesis route starting from 2,4-dichloro-3-fluoroquinoline has been reported, yielding the desired product with an overall yield of 81–85% . Another approach involves the synthesis of 6-bromoquinoline from 4-bromoaniline, glycerol, and nitrobenzene through the Skraup reaction, with the highest yield reported at 54% . Additionally, the synthesis of 4-bromo-1,2-dihydroisoquinolines has been achieved using a rhodium-catalyzed reaction, suggesting the formation of a bromonium ylide as a key intermediate .
Molecular Structure Analysis
The molecular structure of 4-Bromo-6-methoxyquinoline derivatives has been confirmed through various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. X-ray diffraction has been used to determine the crystal structure, and density functional theory (DFT) calculations have been employed to predict and confirm the molecular conformation . These studies provide a deeper understanding of the electronic and spatial configuration of the molecules, which is crucial for their biological activity.
Chemical Reactions Analysis
4-Bromo-6-methoxyquinoline serves as an intermediate in the synthesis of more complex quinoline derivatives. For instance, it has been used to synthesize 6-bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline, a derivative with potential anti-tuberculosis activity, through a coupling reaction . The bromine atom in the 4-position of the quinoline ring is a reactive site that can participate in various chemical reactions, enabling the introduction of additional functional groups or the formation of new bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-6-methoxyquinoline and its derivatives are influenced by the substituents on the quinoline ring. The presence of electron-withdrawing groups such as bromine and electron-donating groups like methoxy can affect the molecule's reactivity, polarity, and overall stability. The molecular electrostatic potential and frontier molecular orbitals have been investigated using DFT to reveal some of the physicochemical properties of these compounds . Understanding these properties is essential for optimizing the compounds for better pharmacokinetic and pharmacodynamic profiles.
Scientific Research Applications
Regioselective Alkoxydehalogenation
Osborne and Miller (1993) demonstrated the regioselective alkoxydehalogenation of 2,4-dihalogenoquinolines, leading to the formation of 2-alkoxy-4-halogenoquinolines. This method involves bromination at the 6- and 8-positions of 2-methoxyquinoline, providing a pathway for the creation of 4-Bromo-6-methoxyquinoline derivatives (Osborne & Miller, 1993).
Synthesis for Antibiotics
Flagstad et al. (2014) presented a scalable synthesis route for 4-bromo-3-fluoro-6-methoxyquinoline. This compound is important for antimicrobial drug discovery, particularly as a building block in antibiotic synthesis. The method yields an 81–85% overall yield, indicating its efficiency and practicality for large-scale production (Flagstad et al., 2014).
Versatile Reagent in Skraup-Type Synthesis
Lamberth et al. (2014) utilized 2,2,3-Tribromopropanal for the one-step transformation of 4-methoxyanilines into 3-bromo-6-methoxyquinolines. This process highlights the utility of 4-Bromo-6-methoxyquinoline as an intermediate in the synthesis of various substituted quinolines (Lamberth et al., 2014).
Application in Anti-TB Drug Synthesis
Tie-min (2009) synthesized a quinoline-TMC-207 derivative, highlighting its application in the development of anti-TB drugs. The synthesis from 6-bromo-3-(chlorophenylmethyl)-2-methoxyquinoline resulted in a yield of 73%, showcasing its potential in medicinal chemistry (Sun Tie-min, 2009).
Use in Brominating Reagents
YajimaToshikazu and MunakataKatsura (1977) synthesized 4-bromoquinolines from methoxyquinolines using a new brominating reagent, PBr3-DMF. This indicates the role of 4-Bromo-6-methoxyquinoline in the development of new bromination techniques and reagents (YajimaToshikazu & MunakataKatsura, 1977).
Safety And Hazards
4-Bromo-6-methoxyquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302 - H318, which means it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
properties
IUPAC Name |
4-bromo-6-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFFYKLVLCFCQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457304 | |
Record name | 4-Bromo-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-methoxyquinoline | |
CAS RN |
42881-66-3 | |
Record name | 4-Bromo-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 42881-66-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.